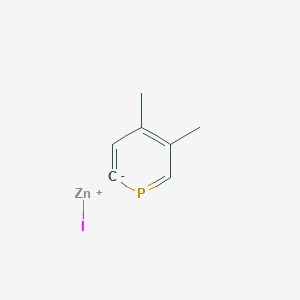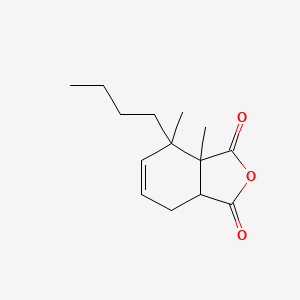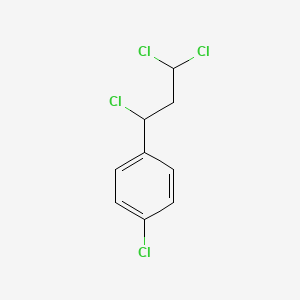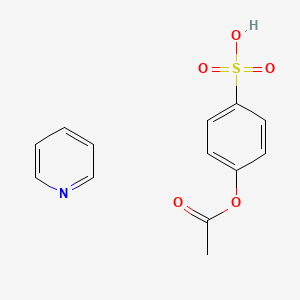
1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide is a chemical compound that belongs to the family of indocarbocyanine dyes. This compound is known for its lipophilic properties and is often used as a fluorescent tracer in various scientific applications. Its unique structure allows it to embed in lipid bilayers, making it highly useful in biological and medical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide typically involves the reaction of 2,3,3-trimethylindolenine with 1-iodohexadecane under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the compound meets the required standards for scientific research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, resulting in the formation of oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions result in oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent tracer to study the behavior of lipids and other molecules in various chemical environments.
Biology: Employed in cell biology to label and track the movement of lipids and proteins within cells.
Medicine: Utilized in medical imaging techniques to visualize and study the structure and function of biological tissues.
Mécanisme D'action
The mechanism of action of 1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide involves its ability to embed in lipid bilayers due to its lipophilic nature. Once embedded, the compound exhibits strong fluorescence, allowing researchers to visualize and track the movement of lipids and other molecules within biological systems. The molecular targets and pathways involved include lipid membranes and associated proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindocarbocyanine Perchlorate (DiI): Another indocarbocyanine dye used as a fluorescent tracer.
1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindodicarbocyanine Perchlorate (DiD): Similar to DiI but with different spectral properties.
1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindotricarbocyanine Iodide (DiR): Another related dye with unique fluorescence characteristics
Uniqueness
1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide is unique due to its specific structure, which includes a long alkyl chain and an iodine atom. This structure provides distinct lipophilic and fluorescent properties, making it highly effective for use in various scientific research applications. Its ability to embed in lipid bilayers and exhibit strong fluorescence sets it apart from other similar compounds .
Propriétés
Numéro CAS |
142315-21-7 |
|---|---|
Formule moléculaire |
C27H45I2N |
Poids moléculaire |
637.5 g/mol |
Nom IUPAC |
1-(16-iodohexadecyl)-2,3,3-trimethylindol-1-ium;iodide |
InChI |
InChI=1S/C27H45IN.HI/c1-24-27(2,3)25-20-16-17-21-26(25)29(24)23-19-15-13-11-9-7-5-4-6-8-10-12-14-18-22-28;/h16-17,20-21H,4-15,18-19,22-23H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
AAFDWOXGEOLLPJ-UHFFFAOYSA-M |
SMILES canonique |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCCCCCCCCCCCCCI.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)


![4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole](/img/structure/B12558388.png)



![5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol](/img/structure/B12558427.png)
![6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine](/img/structure/B12558434.png)


![[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12558444.png)
![2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12558466.png)
